molecular formula C10H4ClF2NO2 B6346231 5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188053-69-1

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346231
CAS RN: 1188053-69-1
M. Wt: 243.59 g/mol
InChI Key: PLBQYONLLOBUTK-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde (5C3DFO) is an organofluorine compound that is used in various scientific and industrial applications. It is a versatile reagent with a wide range of applications, including synthesis of pharmaceuticals, organic synthesis, and materials science. 5C3DFO is also known as 2,6-difluorophenyl chlorooxazole-4-carbaldehyde and is an important intermediate in the synthesis of a variety of organic compounds.

Scientific Research Applications

Suzuki–Miyaura Coupling Substrate

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,6-difluorophenylboronic acid, have been used as substrates in the suzuki–miyaura coupling reaction . More research is needed to identify the specific targets of this compound.

Mode of Action

Similar compounds have been used in the synthesis of various organic semiconductors . The interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds

properties

IUPAC Name

5-chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-10-5(4-15)9(14-16-10)8-6(12)2-1-3-7(8)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBQYONLLOBUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde

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